molecular formula C7H13ClO B6227940 6-chloro-3-methylhex-2-en-1-ol CAS No. 155439-87-5

6-chloro-3-methylhex-2-en-1-ol

Cat. No.: B6227940
CAS No.: 155439-87-5
M. Wt: 148.63 g/mol
InChI Key: JUGFUGDZRVXMCS-QPJJXVBHSA-N
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Description

6-Chloro-3-methylhex-2-en-1-ol is an organic compound with the molecular formula C7H13ClO It is characterized by the presence of a chlorine atom, a methyl group, and a hydroxyl group attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-methylhex-2-en-1-ol typically involves the chlorination of 3-methylhex-2-en-1-ol. This can be achieved through the reaction of 3-methylhex-2-en-1-ol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 6-chloro-3-methylhexan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide (NaN3) can yield the corresponding azide derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products:

    Oxidation: 6-Chloro-3-methylhex-2-enal or 6-chloro-3-methylhexanoic acid.

    Reduction: 6-Chloro-3-methylhexan-1-ol.

    Substitution: 6-Azido-3-methylhex-2-en-1-ol.

Scientific Research Applications

6-Chloro-3-methylhex-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving halogenated substrates.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-methylhex-2-en-1-ol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    6-Bromo-3-methylhex-2-en-1-ol: Similar structure but with a bromine atom instead of chlorine.

    6-Chloro-3-methylhex-2-en-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

    3-Methylhex-2-en-1-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

Uniqueness: 6-Chloro-3-methylhex-2-en-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the same molecule. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

155439-87-5

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

(E)-6-chloro-3-methylhex-2-en-1-ol

InChI

InChI=1S/C7H13ClO/c1-7(4-6-9)3-2-5-8/h4,9H,2-3,5-6H2,1H3/b7-4+

InChI Key

JUGFUGDZRVXMCS-QPJJXVBHSA-N

Isomeric SMILES

C/C(=C\CO)/CCCCl

Canonical SMILES

CC(=CCO)CCCCl

Purity

95

Origin of Product

United States

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